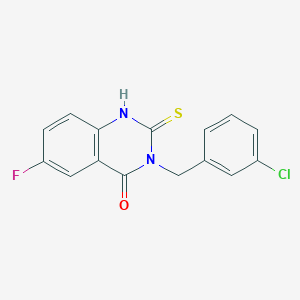
3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinazolinone core, with a 3-chlorobenzyl group attached at the 3-position and a fluorine atom at the 6-position .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-chlorobenzyl bromide, a related compound, is a clear liquid that decomposes in water .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
- Some derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, have been evaluated for their antimicrobial and anticonvulsant activities. Notably, compounds PTQ-03 and ETQ-03 showed broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Additionally, compounds PTQ-04 and NTQ-01 exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Characterization
- A study detailed the synthesis and characterization of new azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, confirming their structures through various spectroscopic methods (Saeed, Mahmood, & Flörke, 2014).
Interaction with Human Serum Albumin
- Research on fluorine substituted dihydroquinazoline derivatives, including FDQL, investigated their interactions with human serum albumin (HSA). The study found that FDQL binds to HSA, induces conformational changes, and quenches HSA’s intrinsic fluorescence through a static quenching mechanism (Wang et al., 2016).
Eco-friendly Synthesis
- An eco-friendly synthesis method was developed for 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and catalyst-free, offering environmental benefits (Molnar, Klenkar, & Tarnai, 2017).
Corrosion Inhibition
- Certain quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, have been evaluated as corrosion inhibitors for mild steel in sulfuric acid medium. These compounds showed inhibition efficiency, suggesting their potential use in corrosion protection (Hashim et al., 2012).
Crystal Structure Analysis
- The crystal structure and DFT study of a new compound closely related to 3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was analyzed. This study provides insights into the molecular structure and electronic properties of such compounds (Deng et al., 2021).
Mechanism of Action
Target of Action
Compounds with a similar structure have been reported to inhibit the dengue virus type 2 (denv2) .
Mode of Action
For instance, similar compounds have shown inhibitory activity against DENV2 .
Biochemical Pathways
It is likely that the compound interferes with the life cycle of the virus, thereby inhibiting its replication .
Pharmacokinetics
Based on lipinski’s rule of five, similar compounds were found to be non-toxic and possessed a better drug-likeness score .
Result of Action
It can be inferred that the compound’s action results in the inhibition of the target, leading to a decrease in the replication of the virus .
Safety and Hazards
Future Directions
The study of quinazolinone derivatives is an active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-1-2-9(6-10)8-19-14(20)12-7-11(17)4-5-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLDLLEWBDJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


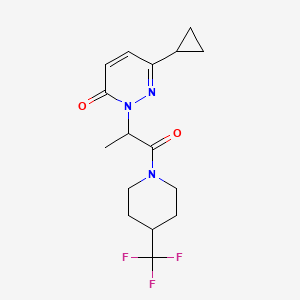
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)
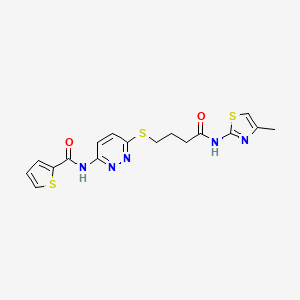

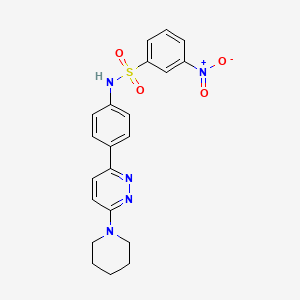
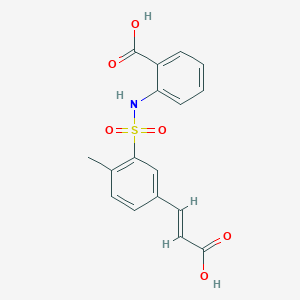
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)
